molecular formula C9H6BrNO2 B3228134 2-(Bromomethyl)-5-cyanobenzoic acid CAS No. 1261671-00-4

2-(Bromomethyl)-5-cyanobenzoic acid

Cat. No.: B3228134
CAS No.: 1261671-00-4
M. Wt: 240.05 g/mol
InChI Key: CJCNOBKTWGCYDR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyanobenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromomethyl group at the 2-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-cyanobenzoic acid typically involves the bromination of 5-cyanobenzoic acid. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-cyanobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 2-(aminomethyl)-5-cyanobenzoic acid.

    Oxidation: Formation of 2-(carboxymethyl)-5-cyanobenzoic acid.

Scientific Research Applications

2-(Bromomethyl)-5-cyanobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-cyanobenzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine, which can interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-cyanobenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-cyanobenzoic acid: Similar structure but with the cyano group at the 4-position.

    2-(Bromomethyl)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

2-(Bromomethyl)-5-cyanobenzoic acid is unique due to the combination of the bromomethyl and cyano groups, which provide distinct reactivity patterns and potential applications in synthesis and medicinal chemistry. The presence of both electron-withdrawing groups (cyano and bromomethyl) can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

2-(bromomethyl)-5-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCNOBKTWGCYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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